
Pyridine, 5-nitro-2-propyl-
描述
Pyridine, 5-nitro-2-propyl- is a heterocyclic organic compound that belongs to the family of pyridines. It is commonly used in scientific research for its unique properties and has been studied extensively over the years.
作用机制
The mechanism of action of pyridine, 5-nitro-2-propyl- is not well understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Pyridine, 5-nitro-2-propyl- has been shown to have various biochemical and physiological effects. It has been shown to have antihypertensive, antitumor, and antiviral properties. It has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of using pyridine, 5-nitro-2-propyl- in lab experiments is its unique properties, which make it useful for the synthesis of various organic compounds. However, one limitation is that it can be toxic in high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for the study of pyridine, 5-nitro-2-propyl-. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of its mechanism of action, which could lead to the development of new drugs and therapeutic agents. Additionally, there is a need for more research on the biochemical and physiological effects of this compound, as well as its potential toxicity and safety concerns.
In conclusion, pyridine, 5-nitro-2-propyl- is a unique and important compound that has many scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential and limitations.
科学研究应用
Pyridine, 5-nitro-2-propyl- has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the pharmaceutical industry for the synthesis of drugs such as antihypertensive agents, antitumor agents, and antiviral agents. It is also used in the synthesis of dyes, agrochemicals, and flavoring agents.
属性
IUPAC Name |
5-nitro-2-propylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-7-4-5-8(6-9-7)10(11)12/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBQOPXFQBEXDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

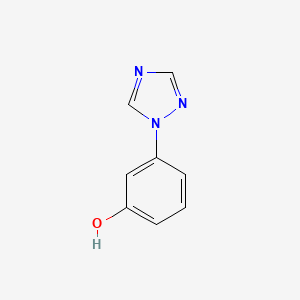
![1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2694652.png)
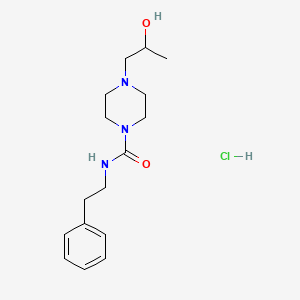

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2694658.png)
![1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene](/img/structure/B2694662.png)

![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)
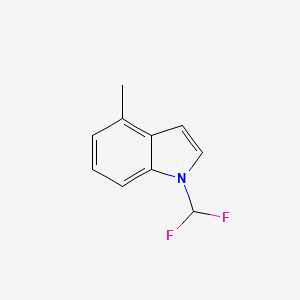
![4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2694667.png)
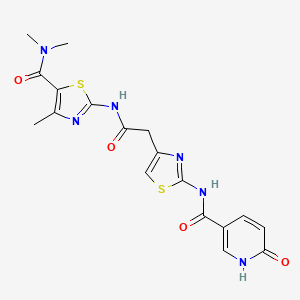
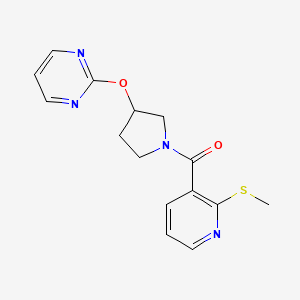
![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2694671.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2694672.png)